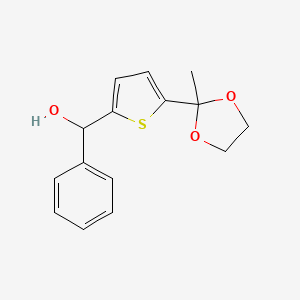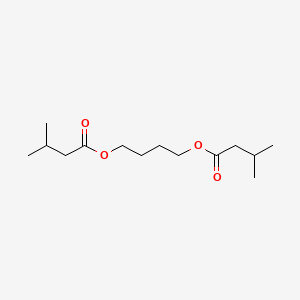![molecular formula C15H12Cl2N2O B14007764 2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol CAS No. 38052-88-9](/img/structure/B14007764.png)
2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenanthridine core substituted with dichloro groups and an aminoethanol moiety, making it a subject of interest in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol typically involves the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Ethanol Addition: The final step involves the addition of an ethanol moiety to the amino group, typically under mild conditions using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of phenanthridine oxides.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of substituted phenanthridine derivatives.
Scientific Research Applications
2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Known for its inhibitory activity against tyrosine kinase enzymes.
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Exhibits antiproliferative effects and induces cell death in cancer cells.
Uniqueness
2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol is unique due to its specific substitution pattern and the presence of an aminoethanol moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
38052-88-9 |
|---|---|
Molecular Formula |
C15H12Cl2N2O |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H12Cl2N2O/c16-9-7-12-10-3-1-2-4-11(10)15(18-5-6-20)19-14(12)13(17)8-9/h1-4,7-8,20H,5-6H2,(H,18,19) |
InChI Key |
CWRTUAXYTICHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)Cl)N=C2NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)


![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)

